2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline
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Overview
Description
2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline is a chemical compound with the molecular formula C10H8F2N2S and a molecular weight of 226.25 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also contains two fluorine atoms attached to the benzene ring, making it a difluoro derivative .
Preparation Methods
The synthesis of 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 2,5-difluoroaniline with thiazole-5-carbaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The presence of the thiazole ring and difluoro substituents enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline can be compared with other similar compounds, such as:
2,5-Dichloro-N-(thiazol-5-ylmethyl)aniline: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.
2,5-Dimethyl-N-(thiazol-5-ylmethyl)aniline: The presence of methyl groups instead of fluorine atoms can influence the compound’s chemical properties and interactions with biological targets.
2,5-Difluoro-N-(thiazol-5-ylmethyl)benzamide: This compound has a benzamide group instead of an aniline group, which can alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiazole ring and difluoro groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8F2N2S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H8F2N2S/c11-7-1-2-9(12)10(3-7)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2 |
InChI Key |
STZCOPZPRFDWBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NCC2=CN=CS2)F |
Origin of Product |
United States |
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